molecular formula C13H14ClN3O B3239423 (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol CAS No. 1420898-70-9

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol

Cat. No.: B3239423
CAS No.: 1420898-70-9
M. Wt: 263.72 g/mol
InChI Key: TZHDRROLKMWHCU-UHFFFAOYSA-N
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Description

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is a chemical compound of high interest in medicinal chemistry and drug discovery research. It is a quinoxaline derivative, a class of heterocyclic compounds known for their diverse biological activities. The molecule features a pyrrolidine ring, a saturated scaffold that enhances three-dimensional coverage and improves physicochemical parameters critical for drug-likeness, such as solubility and lipophilicity . The chloroquinoxaline core is a privileged structure in the design of enzyme inhibitors. Specifically, closely related sulfonamide-linked quinoxaline derivatives have been identified and patented as potent phosphatidylinositol 3-kinase (PI3K) inhibitors . The PI3K pathway is a major therapeutic target in oncology, and inhibitors are investigated for treating various cancers . The (pyrrolidin-2-yl)methanol (or prolinol) substituent is a versatile building block. The stereogenicity of the pyrrolidine ring can be exploited to influence the compound's binding mode to enantioselective protein targets, allowing researchers to explore structure-activity relationships (SAR) and fine-tune the biological profile . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(3-chloroquinoxalin-2-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c14-12-13(17-7-3-4-9(17)8-18)16-11-6-2-1-5-10(11)15-12/h1-2,5-6,9,18H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHDRROLKMWHCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC3=CC=CC=C3N=C2Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801223631
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1420898-70-9
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1420898-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyrrolidinemethanol, 1-(3-chloro-2-quinoxalinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801223631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of o-phenylenediamine with a suitable dicarbonyl compound such as glyoxal.

    Chlorination: The quinoxaline ring is then chlorinated at the third position using reagents like thionyl chloride or phosphorus pentachloride.

    Pyrrolidine Substitution: The chlorinated quinoxaline is reacted with pyrrolidine under basic conditions to introduce the pyrrolidine ring at the second position.

    Methanol Group Addition: Finally, the methanol group is introduced via a nucleophilic substitution reaction using a suitable methanol derivative.

Industrial Production Methods: Industrial production of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can undergo reduction reactions to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The chlorine atom on the quinoxaline ring can be substituted with various nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The quinoxaline ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. The pyrrolidine ring may enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Pyrrolidine vs. Piperidine Derivatives

A key distinction among similar compounds lies in the heterocyclic ring structure. For example:

  • (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol contains a five-membered pyrrolidine ring.
  • [1-(3-Chloro-quinoxalin-2-yl)piperidin-3-yl]methanol (CAS 1261229-77-9) features a six-membered piperidine ring .
Table 1: Physico-Chemical Properties of Selected Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Functional Group Heterocycle Notable Features
(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol* C13H14ClN3O ~263.4† Methanol Pyrrolidine Chloroquinoxaline substituent
[1-(3-Chloro-quinoxalin-2-yl)piperidin-3-yl]methanol C14H16ClN3O 277.75 Methanol Piperidine Increased steric bulk
(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanamine hydrochloride C13H16Cl2N4 299.20 Methanamine Pyrrolidine Amine hydrochloride derivative

Key Observations :

  • The piperidine analog has a higher molar mass due to the additional -CH2- group in the six-membered ring, which may enhance lipophilicity and alter binding affinity in biological systems .
  • The methanamine hydrochloride derivative () introduces a charged amine group, likely improving water solubility compared to the neutral methanol analog .

Functional Group Variations

Methanol vs. Methanamine
  • Methanamine Hydrochloride : The protonated amine increases polarity, making it more suitable for aqueous formulations .
Ketone vs. Methanol
  • 1-Methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one () replaces the hydroxymethyl group with a ketone. This modification reduces hydrogen-bond donor capacity but increases electrophilicity, which may influence reactivity in synthetic pathways .

Biological Activity

(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol, with the CAS number 1420898-70-9, is a quinoxaline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure comprising a quinoxaline ring, a pyrrolidine ring, and a methanol group, which may contribute to its pharmacological properties. The exploration of its biological activity is critical for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is CHClNO, with a molecular weight of approximately 232.7 g/mol. The compound's structure can be visualized as follows:

ComponentDescription
Quinoxaline RingContains nitrogen atoms, contributing to biological activity.
Chlorine SubstitutionEnhances interaction with biological targets.
Pyrrolidine RingMay improve binding affinity to enzymes/receptors.
Methanol GroupFacilitates hydrogen bonding interactions.

The biological activity of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol is primarily attributed to its interaction with specific molecular targets:

  • DNA Intercalation : The quinoxaline moiety can intercalate into DNA, potentially disrupting cellular replication processes and leading to anticancer effects.
  • Enzyme Modulation : The pyrrolidine ring may enhance the compound's binding affinity to various enzymes or receptors, modulating their activity.
  • Hydrogen Bonding : The methanol group can participate in hydrogen bonding, stabilizing interactions with biological targets.

Biological Activities

Research has indicated several promising biological activities associated with (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol:

Anticancer Activity

Studies have demonstrated that derivatives of quinoxaline exhibit significant cytotoxic effects against various cancer cell lines. For instance, one study reported that related quinoxaline compounds displayed IC50 values in the micromolar range against human cancer cell lines such as HeLa and A549 .

Antibacterial Activity

Quinoxaline derivatives have also shown antibacterial properties. A study highlighted that certain analogs exhibited inhibitory effects against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Case Studies

  • Anticancer Screening : In vitro studies using HeLa cells revealed that (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol reduced cell viability significantly at concentrations above 50 μM, indicating its potential as an anticancer agent.
  • Antibacterial Assays : In assays against E. coli, the compound demonstrated a minimum inhibitory concentration (MIC) of 62.5 µg/mL, showcasing its effectiveness as an antibacterial agent.

Comparative Analysis

To further understand the uniqueness of (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol, it can be compared with similar compounds:

Compound NameStructure ComparisonNotable Activity
(1-(3-Chloroquinoxalin-2-yl)ethanolEthanol instead of methanolModerate antibacterial activity
(1-(3-Chloroquinoxalin-2-yl)propanolPropanol instead of methanolReduced cytotoxicity
(1-(3-Chloroquinoxalin-2-yl)butanolButanol instead of methanolSimilar activity profile

Q & A

Basic: What are the optimal synthetic routes and characterization methods for (1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol?

Answer:
The synthesis typically involves coupling a pyrrolidine-methanol precursor with a 3-chloroquinoxaline derivative. Key steps include:

  • Quinoxaline Activation : Halogenation or nucleophilic substitution to introduce the pyrrolidine moiety .
  • Coupling Reactions : Use of polar aprotic solvents (e.g., DMF) and catalysts like Pd for cross-coupling .
    Characterization :
  • NMR : 1^1H and 13^13C NMR confirm regioselectivity and purity .
  • HPLC : Validates purity (>98%) and monitors byproducts .
  • Mass Spectrometry : Confirms molecular weight (277.75 g/mol) .

Basic: How is the structure-activity relationship (SAR) of this compound investigated in pharmacological studies?

Answer:
SAR studies focus on:

  • Core Modifications : Comparing pyrrolidine vs. piperidine rings for target binding .
  • Substituent Effects : Varying chloro-quinoxaline positions to assess bioactivity (e.g., antimicrobial or enzyme inhibition) .
  • Hydroxymethyl Role : Hydrogen bonding potential with biological targets .
    Methodology :
  • In Vitro Assays : Dose-response curves against enzyme targets (e.g., kinases) .
  • Computational Docking : Predict binding modes using software like AutoDock .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods due to potential respiratory irritancy .
  • Storage : In airtight containers at 2–8°C to prevent degradation .
  • Waste Disposal : Incineration or neutralization per local regulations .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer: Contradictions (e.g., varying IC50_{50} values) arise from:

  • Assay Conditions : Differences in pH, solvent (DMSO vs. saline), or cell lines .
  • Purity : Impurities >2% skew results; validate via HPLC and LC-MS .
    Resolution Strategies :
  • Standardized Protocols : Adopt OECD guidelines for reproducibility .
  • Orthogonal Assays : Confirm activity using SPR (surface plasmon resonance) and fluorescence polarization .

Advanced: What strategies are effective for enantioselective synthesis of the pyrrolidine-methanol core?

Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric induction .
  • Kinetic Resolution : Enzymatic methods (e.g., lipases) to separate enantiomers .
  • Crystallography : X-ray analysis confirms absolute configuration post-synthesis .

Advanced: How can computational modeling guide the design of derivatives with enhanced target selectivity?

Answer:

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time to identify stable binding poses .
  • QSAR Models : Corrogate substituent electronegativity (e.g., Cl, F) with activity .
  • ADMET Prediction : Tools like SwissADME predict bioavailability and toxicity early in design .

Advanced: What in vitro and in vivo assays are most relevant for evaluating its anti-inflammatory potential?

Answer:

  • In Vitro :
    • COX-2 Inhibition : ELISA-based prostaglandin E2 (PGE2) measurement .
    • NF-κB Luciferase Reporter Assay : Quantify transcriptional activity .
  • In Vivo :
    • Murine Paw Edema Model : Dose-dependent reduction in inflammation .
    • Cytokine Profiling : IL-6 and TNF-α levels via multiplex assays .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Answer:

  • pH Stability : Degrades above pH 8; use buffered solutions (pH 5–7) for storage .
  • Thermal Stability : Stable at 25°C for 48 hours but degrades at 40°C; lyophilization recommended .
  • Analytical Methods : Accelerated stability testing via forced degradation (ICH Q1A) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol
Reactant of Route 2
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(1-(3-Chloroquinoxalin-2-yl)pyrrolidin-2-yl)methanol

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